molecular formula C15H16BrNO B5747944 (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine

(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine

Cat. No. B5747944
M. Wt: 306.20 g/mol
InChI Key: TVSGYYBDIMNSGG-UHFFFAOYSA-N
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Description

(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine, also known as BAM, is a chemical compound with potential therapeutic applications. BAM is classified as an arylalkylamine and belongs to the phenethylamine family. The compound was first synthesized in 2011 and has since been the subject of extensive research due to its unique properties.

Mechanism of Action

The exact mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine is not fully understood. However, it is believed to act on several molecular targets, including serotonin, dopamine, and norepinephrine receptors. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to modulate the activity of these receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects
(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has also been shown to exhibit antidepressant-like effects in animal models of depression. Additionally, (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine is its broad range of pharmacological activities. The compound has been shown to exhibit anti-inflammatory, analgesic, and antidepressant effects, making it a potentially useful therapeutic agent for a range of conditions. Additionally, (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to be well-tolerated in animal models, with few reported side effects.
However, one of the limitations of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine and its potential therapeutic applications.

Future Directions

There are several potential future directions for research on (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine. One area of interest is the potential use of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine and its effects on molecular targets such as serotonin, dopamine, and norepinephrine receptors. Finally, future studies could investigate the potential use of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine in combination with other therapeutic agents to enhance its pharmacological effects.
Conclusion
In conclusion, (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine, or (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine, is a chemical compound with potential therapeutic applications. The compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. While further research is needed to fully understand the mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine and its potential therapeutic applications, the compound shows promise as a potentially useful therapeutic agent.

Synthesis Methods

The synthesis of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine involves the reaction of 4-bromo-3-methylphenylamine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified using column chromatography to obtain pure (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine.

Scientific Research Applications

(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been the subject of extensive research due to its potential therapeutic applications. The compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-9-13(5-8-15(11)16)17-10-12-3-6-14(18-2)7-4-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGYYBDIMNSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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